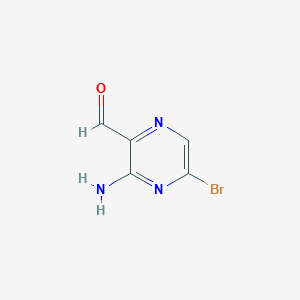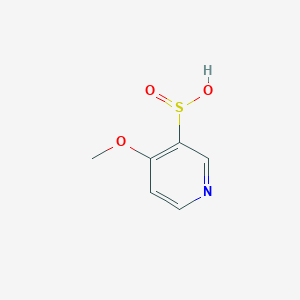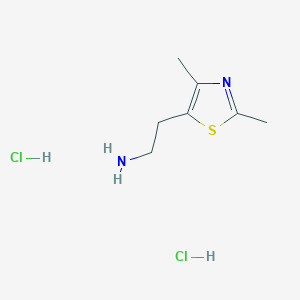
2-Amino-4-fluoro-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluoro-5-nitrophenol is an aromatic compound with the molecular formula C6H5FN2O3 It is characterized by the presence of amino, fluoro, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of aniline to form 2,4-dinitroaniline, followed by selective reduction to yield 2-amino-4-nitroaniline.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted phenols.
Scientific Research Applications
2-Amino-4-fluoro-5-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
2-Amino-4-nitrophenol: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-Amino-5-nitrophenol: Similar structure but different positioning of the nitro group, leading to different chemical properties.
4-Amino-2-nitrophenol: Another isomer with distinct chemical and biological properties.
Uniqueness: 2-Amino-4-fluoro-5-nitrophenol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-nitrophenol |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 |
InChI Key |
AXNCEQOIVGIRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)



![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)

![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)

